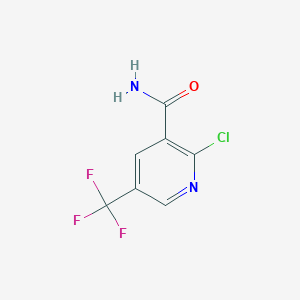

2-Chloro-5-(trifluoromethyl)nicotinamide

Overview

Description

“2-Chloro-5-(trifluoromethyl)nicotinamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . It has the empirical formula C7H4ClF3N2O and a molecular weight of 224.57 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-Chloro-5-(trifluoromethyl)nicotinamide”, has been discussed in several papers . For instance, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(trifluoromethyl)nicotinamide” can be represented by the SMILES string NC(=O)c1ccc(nc1Cl)C(F)(F)F . The InChI key for this compound is JBTBDGVGPLLRLS-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-(trifluoromethyl)nicotinamide” include a density of 1.5±0.1 g/cm³, a boiling point of 251.6±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 38.9±0.4 cm³ and a polar surface area of 37 Ų .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in “2-Chloro-5-(trifluoromethyl)nicotinamide”, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . Therefore, “2-Chloro-5-(trifluoromethyl)nicotinamide” could potentially be used in the development of new pharmaceuticals.

Synthesis of Other Compounds

“2-Chloro-5-(trifluoromethyl)nicotinamide” could be used as a starting material or intermediate in the synthesis of other complex organic compounds . For example, it could be used in the synthesis of new drugs or materials.

Research and Development

Due to its unique chemical structure, “2-Chloro-5-(trifluoromethyl)nicotinamide” could be used in research and development. Scientists could study its properties and reactions to develop new synthetic protocols .

Antibacterial and Antimicrobial Properties

Nicotinamide, a compound structurally similar to “2-Chloro-5-(trifluoromethyl)nicotinamide”, has been found to have antibacterial, antimicrobial, and antifungal properties . Therefore, “2-Chloro-5-(trifluoromethyl)nicotinamide” could potentially have similar properties and could be used in the development of new antibacterial and antimicrobial agents.

Anti-HIV Properties

Nicotinamide has also been found to have anti-HIV properties . If “2-Chloro-5-(trifluoromethyl)nicotinamide” shares these properties, it could potentially be used in the development of new treatments for HIV.

Anti-Pesticide Properties

Nicotinamide has been found to have anti-pesticide properties . Therefore, “2-Chloro-5-(trifluoromethyl)nicotinamide” could potentially be used in the development of new pesticides or in the study of pesticide resistance.

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)pyridine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s harmful if swallowed, in contact with skin, or if inhaled . Therefore, it’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

While specific future directions for “2-Chloro-5-(trifluoromethyl)nicotinamide” are not mentioned in the available resources, it’s worth noting that the development of fluorinated organic chemicals is becoming an increasingly important research topic . It’s expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mechanism of Action

Target of Action

2-Chloro-5-(trifluoromethyl)nicotinamide is a derivative of nicotinamide, also known as vitamin B3 . Nicotinamide is a component of nicotinamide adenine dinucleotide (NAD), which plays a crucial role in various biological processes . .

Mode of Action

It’s known that nicotinamide and its derivatives generally function by interacting with their targets, leading to changes in cellular processes .

Result of Action

Given its structural similarity to nicotinamide, it may share some of the latter’s effects, which include a wide range of biological applications .

properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-5-4(6(12)14)1-3(2-13-5)7(9,10)11/h1-2H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYIIUDQDXGSSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(trifluoromethyl)nicotinamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

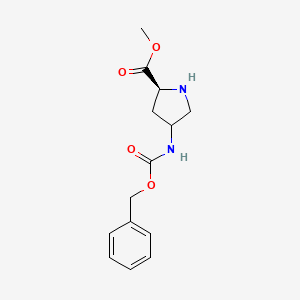

![Tert-butyl 4-chloro-2-(trifluoromethyl)-5,6-dihydropyrido[3,4-D]pyrimidine-7(8H)-carboxylate](/img/structure/B3096235.png)

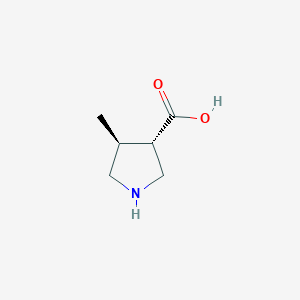

![benzyl N-[cyano(phenyl)methyl]carbamate](/img/structure/B3096245.png)

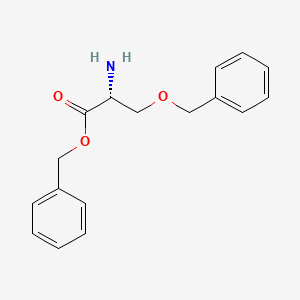

![[(4-Bromo-2-fluorophenyl)methylidene]hydrazine](/img/structure/B3096267.png)

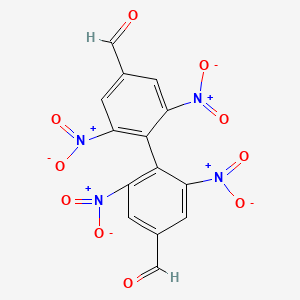

![(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3096271.png)

![Ethyl (2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B3096275.png)